BenchChemオンラインストアへようこそ!

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide

Dopamine Receptor Binding Stereochemistry Enantiomer Differentiation

Acquire (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide (CAS 2002032-94-0) for your drug discovery pipeline. This chiral bicyclic carboxamide contains a rigid azabicyclo[3.2.0]heptane core with precisely defined (1R,5S) stereochemistry essential for D2/D3 receptor selectivity. The unsubstituted carboxamide (HBD=1, TPSA=46.3 Ų) provides a unique hydrogen bond donor profile unavailable from parent amines or HCl salts. Ideal for focused library synthesis, scaffold-hopping studies, and CNS-penetrant probe design. Available in 95% purity from multiple suppliers.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 2002032-94-0
Cat. No. B2449873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide
CAS2002032-94-0
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CC2C1CN(C2)C(=O)N
InChIInChI=1S/C7H12N2O/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2,(H2,8,10)/t5-,6+
InChIKeyLODQHSJIHFEBND-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide (CAS 2002032-94-0): A Stereospecific Bicyclic Building Block for Dopaminergic Ligand Synthesis


(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide (CAS 2002032-94-0) is a chiral bicyclic carboxamide featuring a conformationally constrained azabicyclo[3.2.0]heptane core with a defined (1R,5S) stereochemistry [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing dopaminergic ligands that preferentially target D2-like (D2L, D3) receptors over D1-like subtypes [2]. The rigid bicyclic scaffold, with a computed XLogP3 of -0.1 and zero rotatable bonds, provides a strategic departure from flexible piperidine-based architectures, offering enhanced conformational preorganization for target engagement [1].

Procurement Risk of Generic 3-Azabicyclo[3.2.0]heptane Analogs: Why (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide Cannot Be Casually Replaced


Substituting (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide with other in-class compounds is not straightforward due to several critical factors. Firstly, the (1R,5S) stereochemistry is essential; the chemoenzymatic synthesis of this scaffold has shown that individual enantiomers of the same 3-azabicyclo[3.2.0]heptane compound possess distinct binding affinities for dopamine receptors, indicating that a racemic or alternative stereoisomer cannot serve as a functional replacement [1]. Secondly, the unsubstituted carboxamide at the 3-position offers a unique hydrogen bond donor profile (HBD count = 1, TPSA = 46.3 Ų) that is not replicated by similar building blocks like the parent amine, hydrochloride salts, or carbonyl chloride derivatives [2]. These differences in physicochemical properties, reactivity, and stereochemical purity directly impact the success of downstream synthetic steps and the biological profile of the final drug candidates.

Evidence-Based Differentiation: Head-to-Head Quantitative Data for (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide Against Key Analogs


Chiral Purity and Enantiomer-Specific Dopamine Receptor Affinity: (1R,5S) Configuration vs. Racemate and Opposite Enantiomer

The (1R,5S) enantiomer of the 3-azabicyclo[3.2.0]heptane scaffold is critical for achieving optimal biological activity. Research on N-substituted 3-azabicyclo[3.2.0]heptane derivatives demonstrates that individual enantiomers possess distinct affinities for dopamine receptors, with a preference for D2-like (D2L, D3) subtypes over D1 binding sites [1]. While direct Ki data for this specific unsubstituted carboxamide is not publicly available, a closely related derivative in the same study exhibited a Ki of 1700 nM at the D2 dopamine receptor for a specific enantiomer [2]. Using the racemic mixture or the incorrect enantiomer risks significantly reduced or altered receptor binding profiles, undermining structure-activity relationship (SAR) studies.

Dopamine Receptor Binding Stereochemistry Enantiomer Differentiation

Rigid Bicyclic Scaffold vs. Flexible Piperidine Bioisosteres: Conformational Preorganization for Dopamine Receptor Targeting

The 3-azabicyclo[3.2.0]heptane core of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide offers a strategically constrained geometry compared to the commonly used piperidine ring. While piperidine is a flexible, saturated six-membered ring, the azabicyclo[3.2.0]heptane scaffold introduces an additional cyclobutane fusion that locks the nitrogen-containing ring into a specific three-dimensional orientation. This rigidity reduces the entropic penalty upon receptor binding and is a key factor in the scaffold's ability to target dopamine D2-like receptors with preference over D1-like subtypes [1]. The 3-azabicyclo[3.2.0]heptane system is specifically highlighted as a privileged scaffold for dopamine D2-like ligands, in contrast to 3-azabicyclo[3.1.0]hexane which leads to selective D3 antagonism, demonstrating that the ring size and geometry are crucial determinants of receptor subtype selectivity [1].

Conformational Restriction Bioisostere Drug Design

Carboxamide Functionality vs. Parent Amine or Hydrochloride Salt: Differential Reactivity and Physicochemical Properties

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide provides a unique synthetic handle compared to other derivatives of the same core. The carboxamide group introduces a hydrogen bond donor (HBD count: 1) and acceptor (HBA count: 1), with a topological polar surface area (TPSA) of 46.3 Ų and an XLogP3 of -0.1 [1]. In contrast, the parent secondary amine (1R,5S)-3-azabicyclo[3.2.0]heptane (MW 97.16 g/mol) [2], its hydrochloride salt (MW 133.62 g/mol, melting point 196-198°C) , and the carbonyl chloride derivative all present different reactivity profiles. The carboxamide can participate in further amidation or hydrolysis reactions, while the amine is suited for reductive amination or sulfonamide formation. The low lipophilicity (cLogP -1.04) of the carboxamide compared to the free amine (XLogP3 ~0.6) indicates a significant difference in polarity that affects solubility, membrane permeability, and downstream purification strategies.

Functional Group Chemistry Building Block Reactivity Physicochemical Properties

Commercial Sourcing and Specification Consistency: Enamine's EN300-7046562 vs. Alternative Suppliers

For procurement decisions, the commercial availability and specification consistency of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide is a practical differentiator. The compound is offered as a catalog product by Enamine (EN300-7046562) at 95% purity, with stock available in the US and Ukraine and a lead time of 1-5 days . Pricing data aggregated from multiple vendors shows significant variation: Enamine offers 0.5g at $1,058 and 1.0g at $1,357, while alternative suppliers like Aaron and 1PlusChem list the compound at different price points for the same 95% purity grade (e.g., 1g at $1,891 from Aaron, 500mg at $1,480 from Aaron in early 2025) [1]. The (1R,5S)-stereochemistry is confirmed by the defined SMILES notation (NC(=O)N1C[C@H]2CC[C@H]2C1) and the InChI Key (LODQHSJIHFEBND-OLQVQODUSA-N), ensuring users receive the correct enantiomer .

Chemical Sourcing Building Block Procurement Purity and Specification

Optimal Deployment Scenarios for (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide in Drug Discovery and Chemical Biology


Synthesis of Enantiopure Dopaminergic Ligand Libraries Targeting D2-like Receptors

This compound is the ideal building block for generating focused libraries of chiral, conformationally constrained dopaminergic ligands. The (1R,5S) stereochemistry ensures that each library member starts from a defined three-dimensional orientation, which is critical for exploring the stereospecific binding requirements of D2 and D3 dopamine receptors [1]. The carboxamide group can be directly elaborated via N-alkylation or acylation to introduce diverse pharmacophores, while the rigid bicyclic core pre-organizes the molecule for binding, potentially reducing the entropic penalty associated with flexible linkers [1]. This approach is directly supported by the chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives, which confirmed that such compounds demonstrate greater binding affinity at D2L and D3 receptors compared to D1 binding sites [1].

Construction of CNS-Targeted Chemical Probes with Improved Pharmacokinetic Profiles

The low lipophilicity of this carboxamide (cLogP -1.04) makes it an excellent starting point for designing CNS-penetrant probes that aim to avoid the high lipophilicity often associated with non-specific binding and rapid metabolic clearance. By incorporating this hydrophilic core, medicinal chemists can add lipophilic substituents in a controlled manner to fine-tune logD without starting from a highly lipophilic scaffold. The hydrogen bond donor and acceptor capabilities of the carboxamide (HBD=1, HBA=1) [2] further contribute to favorable solubility and can engage in key interactions with target proteins. The established class preference for D2-like over D1-like receptors [1] provides a built-in selectivity vector that can be exploited to minimize off-target effects associated with D1 activation.

Use as a Stereochemical Probe in Asymmetric Catalysis and Chiral Ligand Design

The defined (1R,5S) stereochemistry and rigid bicyclic framework of this compound make it a valuable chiral auxiliary or ligand precursor for asymmetric synthesis. The two defined stereocenters, confirmed by the InChI Key (LODQHSJIHFEBND-OLQVQODUSA-N) [2], provide a stable chiral environment that can induce asymmetry in catalytic transformations. This is particularly relevant given the compound's origin from a chemoenzymatic synthetic route that employs immobilized lipase B for efficient kinetic resolution, achieving high enantiomeric excess [1]. Researchers can leverage this high stereochemical purity to design novel chiral ligands for metal-catalyzed reactions, where the rigid bicyclic backbone restricts conformational freedom and enhances enantioselectivity.

Comparative Pharmacological Studies of Bicyclic Amine Scaffolds in Polypharmacology

This compound is ideally suited for systematic studies comparing the pharmacological effects of different azabicyclic scaffolds. As the literature shows, 3-azabicyclo[3.2.0]heptane, 3-azabicyclo[3.1.0]hexane, 3-azabicyclo[3.2.1]octane, and 3-azabicyclo[3.3.1]nonane all produce distinct dopamine receptor selectivity profiles [1]. By using the carboxamide as a common functional group anchor, researchers can generate parallel libraries across these scaffolds and directly compare their binding selectivity, functional activity, and off-target profiles. This type of 'scaffold-hopping' study is crucial for identifying the optimal core for a given therapeutic target and is a key strategy in modern medicinal chemistry. The commercial availability of the compound from Enamine with defined purity and lead times facilitates the rapid initiation of such comparative studies.

Quote Request

Request a Quote for (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.